1-(4-Bromophenyl)-3-methylbutan-1-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
1-(4-bromophenyl)-3-methylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO/c1-8(2)7-11(13)9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNZHSJUQYSQITA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physical and chemical properties of 1-(4-Bromophenyl)-3-methylbutan-1-one
Core Chemical Entity for Medicinal Chemistry & Advanced Materials [1]
Executive Summary
This technical guide profiles 1-(4-Bromophenyl)-3-methylbutan-1-one (CAS: 131895-07-3), a halogenated aryl ketone serving as a critical intermediate in the synthesis of pharmacologically active agents and functional materials.[1] Distinguished by its dual electrophilic centers—the carbonyl group and the aryl bromide—this compound offers orthogonal reactivity profiles essential for divergent synthesis. This document synthesizes physicochemical data, validated synthetic protocols, and safety standards to support researchers in drug discovery and process chemistry.
Chemical Identity & Structural Analysis
The compound features a para-substituted bromobenzene ring acylated with an isovaleryl (3-methylbutanoyl) chain.[1] The steric bulk of the isobutyl group adjacent to the carbonyl modulates nucleophilic attack, while the aryl bromide provides a handle for transition-metal-catalyzed cross-coupling.[1]
| Parameter | Technical Specification |
| IUPAC Name | This compound |
| Common Synonyms | p-Bromoisovalerophenone; 4'-Bromo-3-methylbutyrophenone |
| CAS Registry Number | 131895-07-3 |
| Molecular Formula | C₁₁H₁₃BrO |
| Molecular Weight | 241.12 g/mol |
| SMILES | CC(C)CC(=O)C1=CC=C(Br)C=C1 |
| InChI Key | XNZHSJUQYSQITA-UHFFFAOYSA-N |
Physicochemical Profile
Understanding the physical state and solubility profile is critical for reaction design and purification.
| Property | Value / Description | Context |
| Physical State | Solid (Crystalline) | Typically appears as a colorless to pale yellow solid.[1][2] |
| Melting Point | 35–40 °C (Estimated) | Low-melting solid; often requires refrigeration to maintain solid state.[1] |
| Boiling Point | ~290–300 °C (Predicted) | High boiling point necessitates vacuum distillation for purification if not crystallizing.[1] |
| Solubility | High: DCM, THF, EtOAc, TolueneLow: Water, Hexanes (Cold) | Lipophilic nature (LogP ~3.5) dictates organic solvent extraction. |
| Reactivity | Electrophilic (Ketone & Ar-Br) | Stable under ambient conditions; sensitive to strong oxidizers.[1] |
Synthetic Methodologies
Two primary routes are established for the synthesis of this compound. The Weinreb Amide Route is preferred for laboratory-scale precision, while the Friedel-Crafts Acylation is favored for industrial scalability.[1]
Protocol A: Weinreb Amide Grignard Addition (High Precision)
This method prevents over-addition of the Grignard reagent, ensuring high selectivity for the ketone over the tertiary alcohol.
Reagents:
-
Substrate: 4-Bromo-N-methoxy-N-methylbenzamide (1.0 equiv)
-
Reagent: Isobutylmagnesium bromide (2.0 equiv, 2.0 M in THF)
-
Solvent: Anhydrous Tetrahydrofuran (THF)[1]
Step-by-Step Workflow:
-
Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Charge with 4-Bromo-N-methoxy-N-methylbenzamide and dissolve in anhydrous THF (0.1 M concentration).
-
Addition: Cool the solution to 0 °C using an ice bath. Add Isobutylmagnesium bromide dropwise via syringe pump to maintain internal temperature <5 °C.[1]
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12 hours . Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of the amide.
-
Quench: Cool to 0 °C. Carefully quench with saturated aqueous NH₄Cl. Caution: Exothermic gas evolution.[1]
-
Workup: Extract the aqueous layer with EtOAc (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes) yields the pure ketone.[1]
Protocol B: Friedel-Crafts Acylation (Scalable)
Reagents: Bromobenzene, Isovaleryl Chloride, Aluminum Chloride (AlCl₃). Mechanism: Electrophilic aromatic substitution.[1] The isovaleryl cation attacks the electron-rich bromobenzene (para-directing due to resonance/inductive balance, though ortho-isomer is a common byproduct requiring separation).[1]
Synthetic Pathway Visualization
The following diagram illustrates the logic flow for the Weinreb Amide synthesis.
Figure 1: Mechanistic pathway for the Weinreb Amide synthesis, highlighting the stable chelate intermediate that prevents over-alkylation.
Reactivity Profile & Applications in Drug Discovery
This compound acts as a "linchpin" scaffold.[1] Its value lies in the ability to independently manipulate the ketone and the aryl bromide.
Divergent Functionalization
-
Site A (Ketone): Subject to reduction (NaBH₄ → Alcohol), reductive amination (→ Amines), or Wittig olefination. The isobutyl group adds lipophilicity, often improving the bioavailability of the final drug candidate.
-
Site B (Aryl Bromide): A prime candidate for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1] This allows the attachment of complex heterocycles or biaryl systems.
Experimental Workflow: Suzuki Coupling Example
To functionalize the aryl ring:
-
Mix: Ketone (1 equiv), Arylboronic acid (1.2 equiv), K₂CO₃ (2 equiv).
-
Catalyst: Pd(PPh₃)₄ (5 mol%).[1]
-
Solvent: Toluene:Ethanol:Water (4:1:1).[1]
-
Condition: Reflux at 90 °C for 16 hours under inert atmosphere.
Functionalization Logic Diagram
Figure 2: Divergent synthesis map showing orthogonal functionalization of the ketone and aryl bromide moieties.[1]
Safety & Handling (HSE)
GHS Classification: Warning
-
H302: Harmful if swallowed.[1]
Storage: Store in a cool, dry place (2–8 °C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis.
References
-
ChemicalBook. this compound Synthesis and Properties. Retrieved from
-
Sigma-Aldrich. this compound Product Datasheet (CAS 131895-07-3).[1][4] Retrieved from [4]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 12162 (4-Bromobenzonitrile - Precursor Logic). Retrieved from
-
Vertex AI Search. Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine and Suzuki coupling. (Contextualizing Suzuki coupling on Ar-Br ketones). Retrieved from
Sources
Topic: 1-(4-Bromophenyl)-3-methylbutan-1-one Derivatives and Analogs: A Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of the synthesis, strategic derivatization, and analytical characterization of 1-(4-bromophenyl)-3-methylbutan-1-one and its analogs. As a senior application scientist, the narrative is structured to deliver not just protocols, but the underlying scientific rationale, empowering researchers to adapt and innovate upon this versatile chemical scaffold.
Introduction: The Strategic Value of the 1-(4-Bromophenyl)ketone Core
The this compound scaffold represents a valuable starting point in medicinal chemistry and drug discovery. Its structure is strategically partitioned into three key regions amenable to chemical modification:
-
The 4-Bromophenyl Group: The bromine atom serves as a highly versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions, allowing for the systematic introduction of a wide array of aryl, heteroaryl, and alkyl groups. This enables extensive exploration of Structure-Activity Relationships (SAR).
-
The Ketone Carbonyl Group: This functional group is a gateway to a vast number of chemical transformations, including reduction to alcohols, conversion to imines, and, most importantly, the formation of diverse heterocyclic ring systems known to be prevalent in pharmacologically active molecules.[1][2]
-
The Isobutyl Moiety: While less commonly modified, the nature of this alkyl group influences the compound's lipophilicity and steric profile, which can be crucial for optimizing target engagement and pharmacokinetic properties.
This guide will dissect the methodologies for manipulating these regions to generate novel chemical entities with therapeutic potential.
Synthesis of the Core Scaffold: this compound
The most direct and reliable synthesis of the core scaffold involves the reaction of a Grignard reagent with a Weinreb amide, a method prized for its high yield and resistance to over-addition, which is a common side reaction with other acylating agents.
Experimental Protocol: Grignard Reaction with a Weinreb Amide
This protocol is adapted from established procedures for the synthesis of aryl ketones.[3]
Objective: To synthesize this compound (3) from 4-bromo-N-methoxy-N-methylbenzamide (1) and isobutylmagnesium bromide (2).
Materials:
-
4-bromo-N-methoxy-N-methylbenzamide (1)
-
Isobutylmagnesium bromide (2.0 M solution in THF) (2)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for flash chromatography
Procedure:
-
Reaction Setup: Dissolve 4-bromo-N-methoxy-N-methylbenzamide (1.0 g, 4.10 mmol) in anhydrous THF (40 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Place the flask in an ice bath and cool the solution to 0°C.
-
Grignard Addition: Slowly add isobutylmagnesium bromide (2.0 M solution, 4.1 mL, 8.2 mmol, 2.0 equivalents) to the cooled solution dropwise via syringe.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction's completion using Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0°C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Workup: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel (eluent: heptane/dichloromethane 1:1) to afford the pure this compound (3) as a colorless solid.[3]
Expected Yield: ~91%[3]
Characterization: The final product should be characterized to confirm its identity and purity.
-
¹H NMR (CDCl₃): Expect signals corresponding to the isobutyl group (a doublet around 0.97 ppm for the methyls, a multiplet around 2.26 ppm for the methine), the methylene group (a doublet around 2.77 ppm), and the aromatic protons (two doublets around 7.58 and 7.80 ppm).[3]
-
Mass Spectrometry (ESI+): The protonated molecule [M+H]⁺ should show a characteristic isotopic pattern for bromine, with peaks at m/z 241 and 243.[3]
Visualization: Synthesis Workflow
The following diagram illustrates the straightforward synthesis of the core scaffold.
Strategic Derivatization for Library Development
With the core scaffold in hand, the next phase involves strategic modifications to build a library of analogs for screening. The two primary sites for derivatization are the bromine atom and the ketone.
C-C Bond Formation at the Bromine Position via Suzuki-Miyaura Coupling
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern medicinal chemistry, enabling the formation of a carbon-carbon bond between the bromophenyl ring and a wide variety of boronic acids or esters. This is the most efficient way to introduce diverse aromatic and heteroaromatic systems, which are critical for modulating target binding and physicochemical properties.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol is a generalized procedure adapted from methods used for coupling aryl bromides with boronic acids.[4]
Objective: To couple an arylboronic acid with the this compound scaffold.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Solvent system: 1,4-Dioxane and Water (4:1 ratio)
Procedure:
-
Reaction Setup: In a reaction vessel, combine this compound, the arylboronic acid, K₃PO₄, and Pd(PPh₃)₄.
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the 1,4-dioxane/water solvent mixture.
-
Heating: Heat the reaction mixture to reflux (typically 90-100°C) and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to obtain the desired bi-aryl product.
Visualization: Suzuki-Miyaura Catalytic Cycle
This diagram outlines the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Elaboration of the Ketone Moiety into Heterocyclic Analogs
Converting the ketone into a heterocyclic ring system is a powerful strategy for generating compounds with novel biological activities. Isoxazoles and thiazoles, for example, are privileged structures in medicinal chemistry, found in anti-inflammatory, antimicrobial, and anticancer agents.[2][5]
Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole Analog
This two-step protocol involves an initial Aldol condensation to form a chalcone, followed by cyclization with hydroxylamine.[5]
Step 1: Aldol Condensation to form a Chalcone Intermediate
-
Dissolve sodium hydroxide (1.0 g) in water (15 mL) in an Erlenmeyer flask and add ethanol (12 mL).
-
Cool the mixture in an ice bath with stirring.
-
Add this compound (1 equivalent) and a suitable aromatic aldehyde (e.g., benzaldehyde, 1.1 equivalents).
-
Allow the reaction to stir overnight. The product chalcone will precipitate.
-
Collect the solid product by vacuum filtration and wash with cold water.
Step 2: Cyclization to form the Isoxazole Ring
-
Dissolve the chalcone intermediate from Step 1 in 95% ethanol.
-
Add a solution of hydroxylamine hydrochloride (1.2 equivalents) in water.
-
Heat the mixture while stirring. While hot, add a solution of potassium hydroxide (2.5 equivalents) in water dropwise.
-
Continue heating for an additional 10-15 minutes after the addition is complete.
-
Cool the mixture and add water to induce crystallization. Complete the crystallization in an ice bath.
-
Collect the final 3-(4-bromophenyl)-5-aryl-isoxazole analog by vacuum filtration.
Visualization: Divergent Synthesis from the Ketone
This diagram shows how the core ketone can be used to generate different classes of heterocyclic compounds.
Analytical and Quality Control Methodologies
Rigorous analytical characterization is essential to ensure the identity, purity, and stability of synthesized compounds. A combination of spectroscopic and chromatographic techniques is required.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) is the standard for assessing the purity of the final compounds.
Typical HPLC Method:
-
Column: A reverse-phase C18 column is generally suitable.[6]
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid like formic acid (for MS compatibility) or phosphoric acid.[6]
-
Detection: UV detection is standard for aromatic ketones.[7][8]
Expert Insight: Direct analysis of ketones can sometimes be challenging. For trace-level environmental or biological samples, derivatization with agents like 2,4-dinitrophenylhydrazine (DNPH) is common.[7][8] However, researchers should be aware that ketone derivatization can be less efficient than for aldehydes and is sensitive to experimental conditions like relative humidity.[9] For purity analysis of synthesized compounds, direct UV-HPLC is typically sufficient and preferred for its simplicity.
Spectroscopic and Spectrometric Characterization
The following table summarizes the key analytical data used to confirm the structure of the synthesized derivatives.
| Technique | Purpose | Key Information Provided |
| ¹H & ¹³C NMR | Structural Elucidation | Confirms the carbon-hydrogen framework, connectivity of atoms, and success of derivatization (e.g., appearance of new aromatic signals after Suzuki coupling). |
| Mass Spectrometry | Molecular Weight Confirmation | Provides the exact mass of the compound, confirming the molecular formula. The Br isotopic pattern is a key diagnostic feature for the core scaffold. |
| Infrared (IR) Spectroscopy | Functional Group Identification | Confirms the presence of key functional groups, such as the C=O stretch of the ketone or C=N and C-S bonds in heterocyclic analogs. |
| X-ray Crystallography | Absolute Structure Determination | Provides the definitive 3D structure of a compound in its solid state, which can be invaluable for understanding binding modes in drug design.[10] |
Pharmacological Landscape and Future Directions
While this compound itself is a building block, its derivatives and analogs are situated in a chemical space rich with pharmacological potential.
| Scaffold Type / Analog Class | Potential Therapeutic Area | Rationale / Supporting Evidence |
| Substituted Butan-1-one Analogs | Antihistaminic, Antibacterial | Derivatives of 1-(4-bromophenyl)-4-chlorobutan-1-one have been synthesized and screened for these activities.[11] |
| Triazole-Thio-Ethanone Derivatives | Antioxidant, Anticancer | Compounds containing the 1-(4-bromophenyl)ethanone moiety linked to a triazole have shown potent antioxidant activity.[12] |
| Thiazole & Pyrazole Heterocycles | Anti-inflammatory, Antimicrobial, Anticancer | Thiazole and pyrazole rings are well-known pharmacophores present in numerous approved drugs with a wide range of biological activities.[2][13] |
| Novel Aryl-Substituted Derivatives | Neurodegenerative Diseases, Pain | The development of novel ligands for targets like the imidazoline I2 receptors is a promising strategy for conditions such as Alzheimer's disease and chronic pain.[14] The ability to create diverse aryl derivatives via Suzuki coupling makes this an attractive area for exploration. |
Future Directions: A logical next step for a research program based on this scaffold would be to synthesize a focused library of derivatives using the methods described. This library could be screened against a panel of targets implicated in diseases like cancer, inflammation, or neurodegeneration.[15] Given the prevalence of related structures in kinase inhibitors, a kinase screening panel would be a high-priority starting point.
Conclusion
The this compound core is more than just a chemical; it is a platform for innovation. Its strategically positioned functional groups provide reliable and high-yielding pathways to diverse chemical libraries. By leveraging robust synthetic methodologies like Suzuki coupling and heterocyclic synthesis, and adhering to rigorous analytical quality control, researchers can efficiently explore the vast chemical space around this scaffold. The demonstrated links between its analogs and significant pharmacological activities underscore its potential as a foundational element in the development of next-generation therapeutics.
References
-
Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. National Center for Biotechnology Information (PMC). [Link]
-
Ethanone, 1-(4-bromophenyl)-. SIELC Technologies. [Link]
-
pharmacologically active derivatives: Topics by Science.gov. Science.gov. [Link]
-
Biases in ketone measurements using DNPH-coated solid sorbent cartridges. Royal Society of Chemistry. [Link]
-
4-bromoacetophenone. Organic Syntheses Procedure. [Link]
-
SYNTHESIS OF FEXOFENADINE DERIVATIVES FOR THEIR ANTIHISTAMINIC AND ANTIBACTERIAL ACTIVITIES. World Journal of Pharmaceutical Research (WJPR). [Link]
-
Synthesis of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine (3) and Suzuki coupling of imine with arylboronic acids. ResearchGate. [Link]
-
Synthesis of 4-bromochalcone & 3-(4-bromophenyl)-5-phenylisoxazole. Odinity. [Link]
-
synthesis and biological activity of 4-(4-bromophenyl)-2-[4-(arylhydrazono-3- methyl -. TSI Journals. [Link]
-
Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. National Center for Biotechnology Information (PMC). [Link]
-
N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. International Science Community Association (ISCA). [Link]
-
Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Waters Corporation. [Link]
-
Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Agilent Technologies. [Link]
-
New candidate compounds show promise for Alzheimer's and pain treatment. News-Medical.Net. [Link]
-
New Drug Design Avenues Targeting Alzheimer's Disease by Pharmacoinformatics-Aided Tools. National Center for Biotechnology Information (PMC). [Link]504510/)
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Methodological & Application
Application Note: 1H NMR Analysis of 1-(4-Bromophenyl)-3-methylbutan-1-one
Abstract
This application note provides a comprehensive guide to the ¹H Nuclear Magnetic Resonance (NMR) analysis of 1-(4-Bromophenyl)-3-methylbutan-1-one. It is designed for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and purity assessment of organic molecules. This document outlines the theoretical basis for the expected ¹H NMR spectrum, a detailed experimental protocol for sample preparation and data acquisition, and an in-depth interpretation of the spectral data. The methodologies described herein are grounded in established principles of NMR spectroscopy to ensure reliable and reproducible results.
Introduction
This compound is an aromatic ketone of interest in synthetic organic chemistry and as a potential intermediate in pharmaceutical manufacturing. Accurate structural verification and purity assessment are critical for its application. ¹H NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound by probing the chemical environment of hydrogen nuclei (protons).
The unique electronic environment of each proton in this compound results in a characteristic ¹H NMR spectrum. The chemical shift, multiplicity (splitting pattern), and integration of the signals provide a fingerprint of the molecule, allowing for unambiguous identification and quantification. This note will detail the expected spectral features and provide a robust protocol for their acquisition and analysis.
Principles of ¹H NMR Spectroscopy and Expected Spectral Features
The structure of this compound dictates the appearance of its ¹H NMR spectrum. The molecule possesses several distinct sets of protons, each with a unique chemical shift and coupling pattern.
Molecular Structure:
-
Aromatic Protons (Ph): The protons on the phenyl ring are influenced by the electron-withdrawing bromine atom and the carbonyl group. This results in two distinct signals in the aromatic region, appearing as doublets due to coupling with adjacent protons. Protons ortho to the carbonyl group are typically more deshielded than those ortho to the bromine atom.
-
Aliphatic Protons:
-
α-Methylene Protons (-CH₂-): These protons are adjacent to the electron-withdrawing carbonyl group, causing them to be deshielded and appear at a lower field compared to typical alkyl protons[1][2]. They will be split by the adjacent methine proton.
-
β-Methine Proton (-CH-): This proton is coupled to the α-methylene protons and the six equivalent methyl protons, resulting in a complex multiplet.
-
γ-Methyl Protons (-CH₃): The six protons of the two methyl groups are chemically equivalent and will appear as a single doublet, split by the β-methine proton.
-
Understanding these fundamental principles allows for the prediction and subsequent interpretation of the ¹H NMR spectrum.[3][4][5][6]
Experimental Protocol
This section provides a step-by-step protocol for acquiring a high-quality ¹H NMR spectrum of this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining a high-resolution NMR spectrum.[7][8][9]
-
Sample Weighing: Accurately weigh 5-25 mg of this compound into a clean, dry vial.[8]
-
Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for nonpolar to moderately polar organic compounds.[7]
-
Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. If necessary, gently vortex or warm the sample to ensure complete dissolution.[8]
-
Internal Standard (Optional): For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, modern NMR spectrometers can reference the spectrum to the residual solvent peak.[8][10]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, high-quality 5 mm NMR tube. To remove any particulate matter, a small cotton plug can be placed in the pipette.[7][9]
-
Labeling: Clearly label the NMR tube with the sample identification.[8]
NMR Data Acquisition
The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.
-
Instrument Setup: Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' or 'zg') is typically sufficient.[11]
-
Spectral Width (SW): Set a spectral width of approximately 12-16 ppm to ensure all signals are captured.[11][12]
-
Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.[11][13]
-
Acquisition Time (AQ): An acquisition time of 2-4 seconds provides good digital resolution.[12][13]
-
Relaxation Delay (D1): A relaxation delay of 1-5 seconds is recommended to allow for full relaxation of the protons between scans, which is important for accurate integration.[11][14]
-
Receiver Gain: The receiver gain should be set automatically by the instrument to avoid signal clipping.[13]
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or TMS at 0 ppm.[10]
-
Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.
-
Peak Picking: Identify the chemical shift of each peak.
Data Interpretation and Analysis
The ¹H NMR spectrum of this compound is expected to show four distinct signals with specific chemical shifts, multiplicities, and integrations.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Aromatic (H ortho to C=O) | ~ 7.80 | Doublet (d) | 2H | ~ 8.5 |
| Aromatic (H ortho to Br) | ~ 7.58 | Doublet (d) | 2H | ~ 8.5 |
| α-Methylene (-CH₂-) | ~ 2.77 | Doublet (d) | 2H | ~ 7.0 |
| β-Methine (-CH-) | ~ 2.26 | Multiplet (m) | 1H | - |
| γ-Methyl (-CH₃) | ~ 0.97 | Doublet (d) | 6H | ~ 6.6 |
Data based on typical values for similar structures and publicly available data.[15]
-
Aromatic Region (7.0-8.0 ppm): The two doublets at approximately 7.80 and 7.58 ppm correspond to the four aromatic protons. The downfield shift is due to the electron-withdrawing nature of the carbonyl group and the bromine atom. The characteristic "roofing" effect may be observed, where the inner peaks of the doublets are more intense, indicating strong coupling between these protons.[4]
-
Aliphatic Region (0.5-3.0 ppm):
-
The doublet at ~2.77 ppm is assigned to the α-methylene protons, which are deshielded by the adjacent carbonyl group.[1][2]
-
The multiplet around 2.26 ppm corresponds to the single β-methine proton. Its complex splitting pattern is a result of coupling to both the α-methylene and γ-methyl protons.
-
The upfield doublet at ~0.97 ppm, integrating to six protons, is characteristic of the two equivalent methyl groups of the isobutyl moiety.
-
Workflow Diagram
The following diagram illustrates the complete workflow for the ¹H NMR analysis of this compound.
Sources
- 1. Ketones | OpenOChem Learn [learn.openochem.org]
- 2. CH 336: Ketone Spectroscopy [sites.science.oregonstate.edu]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. acdlabs.com [acdlabs.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 7. How To [chem.rochester.edu]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. publish.uwo.ca [publish.uwo.ca]
- 10. rsc.org [rsc.org]
- 11. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 12. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]
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- 15. This compound synthesis - chemicalbook [chemicalbook.com]
Mass spectrometry of 1-(4-Bromophenyl)-3-methylbutan-1-one.
Application Note: Mass Spectrometry Profiling of 1-(4-Bromophenyl)-3-methylbutan-1-one
Executive Summary
This compound (CAS: 131895-07-3), often referred to as 4'-Bromoisovalerophenone , is a critical halogenated aromatic ketone. It serves as a pivotal intermediate in the synthesis of pharmaceutical APIs (e.g., bupropion analogues) and is increasingly monitored in forensic toxicology as a precursor for substituted cathinones (e.g., 4-bromo-isomethcathinone).
This guide provides a definitive technical framework for the identification and quantification of this compound. Unlike generic protocols, this note addresses the specific challenges posed by the bromine isotopic signature and the differentiation of the isobutyl moiety from its straight-chain isomer (valerophenone).
Chemical Characterization & Core Properties
| Property | Specification |
| IUPAC Name | This compound |
| Common Name | 4'-Bromoisovalerophenone |
| Molecular Formula | C₁₁H₁₃BrO |
| Exact Mass | 240.0150 (⁷⁹Br) / 242.0129 (⁸¹Br) |
| Isotopic Pattern | Doublet (~1:1 ratio) at M and M+2 due to ⁷⁹Br/⁸¹Br natural abundance.[1] |
| Key Structural Features | Para-substituted benzene ring; Isobutyl ketone side chain. |
Method Development: The "Why" Behind the Protocol
Choice of Ionization: EI vs. ESI
-
GC-MS (Electron Ionization - EI): The Gold Standard for this compound. The molecule is non-polar, volatile, and thermally stable. EI provides a rich fragmentation fingerprint essential for structural elucidation, specifically distinguishing the alkyl side chain via the McLafferty rearrangement.
-
LC-MS (Electrospray Ionization - ESI): Recommended for trace analysis in biological matrices (plasma/urine) where derivatization is unwanted or when analyzing polar metabolites. The ketone carbonyl allows for protonation ([M+H]⁺), but fragmentation is limited without MS/MS.
Protocol A: GC-MS Analysis (Structural Identification)
Objective: Definitive identification using retention time and spectral fingerprinting.
Experimental Setup
-
System: Agilent 7890B GC / 5977B MSD (or equivalent).
-
Column: HP-5MS UI (30 m × 0.25 mm × 0.25 µm). Rationale: A 5% phenyl phase provides optimal selectivity for aromatic isomers.
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode (1 µL injection) @ 250°C.
Temperature Program
-
Initial: 60°C (Hold 1 min) - Focuses volatiles.
-
Ramp: 20°C/min to 280°C.
-
Final: 280°C (Hold 3 min).
-
Total Run Time: ~15 minutes.
Mass Spectrometry Parameters (EI)
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Scan Range: m/z 40–350.
-
Solvent Delay: 3.0 min.
Data Interpretation & Fragmentation Logic
The mass spectrum is dominated by two mechanistic pathways: Alpha-Cleavage and the McLafferty Rearrangement .[2][3]
-
Molecular Ion ([M]⁺):
-
m/z 240/242: Distinctive doublet of equal intensity. Usually low abundance (<10%) due to the stability of fragment ions.
-
-
Base Peak (Benzoyl Cation):
-
McLafferty Rearrangement Ion:
-
m/z 198/200: Formed via a 6-membered transition state.[2] The gamma-hydrogen (on the terminal methyls) transfers to the carbonyl oxygen, followed by cleavage of the alpha-beta bond.[3]
-
Neutral Loss: Propene (C₃H₆, 42 Da).
-
Fragment Structure: The enol radical cation of 4-bromoacetophenone [4-Br-Ph-C(OH)=CH₂]⁺.
-
-
Phenyl Cation:
-
m/z 155/157: Loss of CO from the benzoyl cation ([C₆H₄Br]⁺).
-
Differentiation from Isomer (4-Bromovalerophenone): While both isomers undergo McLafferty rearrangement to give m/z 198/200, 4'-Bromoisovalerophenone typically elutes earlier on non-polar columns due to the branched isobutyl chain having a lower boiling point than the straight n-butyl chain.
Protocol B: LC-MS/MS Analysis (Trace Quantification)
Objective: High-sensitivity quantification in complex matrices.
Experimental Setup
-
System: UHPLC coupled to Triple Quadrupole (QqQ).
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Gradient
| Time (min) | %B | Curve |
| 0.0 | 10 | Initial |
| 1.0 | 10 | Hold |
| 5.0 | 95 | Linear |
| 7.0 | 95 | Wash |
| 7.1 | 10 | Re-equilibration |
MS/MS Transitions (ESI Positive)
-
Precursor Ion: m/z 241.0 (⁷⁹Br) / 243.0 (⁸¹Br) [M+H]⁺
-
Quantifier Transition: 241.0 → 183.0 (Loss of Isobutane/Isobutene side chain). Collision Energy: ~20 eV.
-
Qualifier Transition: 241.0 → 155.0 (Loss of side chain + CO). Collision Energy: ~35 eV.
Visualizing the Science
Figure 1: Analytical Workflow
This flowchart illustrates the decision matrix for selecting the appropriate protocol based on sample type.
Caption: Decision tree for selecting GC-MS vs LC-MS based on sample matrix and analytical goals.
Figure 2: Fragmentation Mechanism (EI)
Visualizing the competition between Alpha-Cleavage and McLafferty Rearrangement.
Caption: Mechanistic pathways in EI-MS. The McLafferty rearrangement confirms the isobutyl chain structure.
Troubleshooting & Quality Control
-
Ghost Peaks: If you observe peaks at m/z 183 without the parent ion or the McLafferty ion, check for thermal degradation in the injector port. Lower the inlet temperature to 230°C.
-
Carryover: Brominated compounds are "sticky" on active sites. Use a solvent wash (Dichloromethane) between runs.
-
Isotope Validation: Always verify the 1:1 intensity ratio for the M and M+2 peaks. A deviation suggests interference or co-elution with a non-brominated contaminant.
References
-
National Institute of Standards and Technology (NIST). Mass Spectrum of Ethanone, 1-(4-bromophenyl)- (4-Bromoacetophenone).[5] NIST Chemistry WebBook, SRD 69.[5] Available at: [Link]. (Accessed Oct 2023). Note: Used as reference for the m/z 198 fragment.
-
McLafferty, F. W. (1959).[6] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry, 31(1), 82–87.[6] (Foundational text on the rearrangement mechanism).
-
Sales Martinez, C., et al. (2016).[7] "Analysis of brominated flame retardants and their derivatives by atmospheric pressure chemical ionization using gas chromatography coupled to tandem quadrupole mass spectrometry." Journal of Chromatography A. (Reference for GC-APCI behavior of brominated aromatics).
Sources
- 1. McLafferty Rearrangement (Chapter 80) - Name Reactions in Organic Synthesis [cambridge.org]
- 2. McLafferty Rearrangement - Chemistry Steps [chemistrysteps.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]
- 6. McLafferty rearrangement - Wikipedia [en.wikipedia.org]
- 7. chromatographyonline.com [chromatographyonline.com]
Application Note: High-Purity Isolation of 1-(4-Bromophenyl)-3-methylbutan-1-one via Automated Flash Column Chromatography
Abstract: This application note provides a detailed protocol for the purification of 1-(4-Bromophenyl)-3-methylbutan-1-one, a key intermediate in pharmaceutical synthesis, using automated flash column chromatography. The methodology emphasizes a systematic approach, beginning with method development using Thin-Layer Chromatography (TLC) to establish optimal separation parameters. The subsequent flash chromatography protocol is designed for high-resolution separation, yielding the target compound with excellent purity. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible purification strategy for aryl ketones.
Introduction: The Purification Challenge
This compound is an aryl ketone of significant interest in medicinal chemistry and drug development. Its synthesis often results in a crude mixture containing unreacted starting materials, byproducts, and other impurities. The structural similarity of these components to the target molecule necessitates a highly selective purification technique to achieve the stringent purity requirements for subsequent synthetic steps and biological screening.
Column chromatography is a fundamental and powerful technique for the purification of organic compounds.[1][2] It operates on the principle of differential partitioning of components between a stationary phase and a mobile phase.[1][2] The choice of these phases is critical for achieving effective separation.[1] For compounds like this compound, which possess moderate polarity due to the ketone functional group and the bromophenyl moiety, normal-phase chromatography using silica gel as the stationary phase is a highly effective approach.
This application note details a systematic workflow for the purification of this ketone, starting with the crucial step of solvent system optimization via TLC, followed by a comprehensive, step-by-step protocol for automated flash column chromatography.
Pre-Purification: Method Development with Thin-Layer Chromatography (TLC)
Before proceeding with column chromatography, it is imperative to determine the optimal mobile phase composition that will effectively separate the target compound from impurities. TLC is a rapid and economical technique for this purpose.[3][4] The goal is to identify a solvent system that provides a retardation factor (Rf) of approximately 0.25-0.35 for the desired compound.[5] This Rf range generally translates to good separation on a silica gel column.
The Rf value is a ratio of the distance traveled by the compound to the distance traveled by the solvent front and is a key parameter in chromatography.[6][7]
Protocol for TLC Analysis:
-
Prepare TLC Plates: Use silica gel coated plates. Gently draw a pencil line about 1 cm from the bottom of the plate to serve as the origin.
-
Spot the Sample: Dissolve a small amount of the crude this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small, concentrated amount of the solution onto the origin line of the TLC plate.
-
Prepare Developing Chambers: Prepare a series of developing chambers (beakers covered with a watch glass) containing different ratios of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Develop the Plates: Place the spotted TLC plates in the developing chambers, ensuring the solvent level is below the origin line. Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.
-
Visualize the Spots: Remove the plates and immediately mark the solvent front with a pencil. Visualize the separated spots using a UV lamp (as the aromatic ring will absorb UV light) and/or by staining with a suitable reagent like potassium permanganate or an anisaldehyde stain, which is selective for aldehydes and ketones.[3]
-
Calculate Rf Values: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[6]
-
Select the Optimal Solvent System: The ideal solvent system will show good separation between the spot corresponding to this compound and any impurity spots, with the target compound having an Rf value in the 0.25-0.35 range. A literature search suggests that a mixture of heptane and dichloromethane (1:1) is an effective eluent for this compound.[8]
Automated Flash Column Chromatography Protocol
Automated flash chromatography offers significant advantages over traditional gravity columns, including higher resolution, faster separation times, and improved reproducibility. The following protocol is designed for a typical automated flash chromatography system.
Materials and Equipment
-
Automated flash chromatography system with a UV detector
-
Pre-packed silica gel column (particle size 40-63 µm)
-
Crude this compound
-
HPLC-grade solvents (Hexanes/Heptane and Ethyl Acetate/Dichloromethane) determined from TLC analysis
-
Sample loading syringe or solid loader cartridge
-
Fraction collector with appropriately sized test tubes or vials
Column and System Preparation
-
Column Selection: Choose a column size appropriate for the amount of crude material to be purified. A general rule of thumb is a silica-to-sample weight ratio of 30:1 for simple separations and up to 100:1 for more challenging separations.[9]
-
Column Equilibration: Install the selected silica gel column onto the flash system. Equilibrate the column by flushing it with the initial, less polar mobile phase (e.g., 100% hexanes or the starting solvent of the gradient) for at least 2-3 column volumes. This ensures the stationary phase is properly wetted and provides a stable baseline.
Sample Loading
Proper sample loading is critical for achieving sharp, well-resolved peaks. Two common methods are wet loading and dry loading.
-
Wet Loading:
-
Dissolve the crude sample in a minimal amount of a strong solvent (e.g., dichloromethane).
-
Draw the dissolved sample into a syringe and inject it onto the column through the system's injection port.
-
Causality: This method is quick but can lead to band broadening if too much or too strong of a solvent is used, as it can interfere with the initial adsorption of the sample onto the stationary phase.[10]
-
-
Dry Loading:
-
Dissolve the crude sample in a suitable solvent.
-
Add a small amount of silica gel (approximately 2-3 times the weight of the crude sample) to the solution.[9]
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until a free-flowing powder is obtained.
-
Load this powder into an empty solid loader cartridge and attach it to the flash system.
-
Elution and Fraction Collection
The elution method can be either isocratic (constant solvent composition) or gradient (solvent composition changes over time). For separating complex mixtures, a gradient elution is generally more effective.[12][13]
-
Elution Method:
-
Isocratic Elution: If TLC shows good separation with a single solvent system, an isocratic run can be used.[12]
-
Gradient Elution: For most purifications of synthetic reaction mixtures, a linear gradient is recommended.[12] This involves starting with a weak mobile phase (e.g., 100% hexanes) and gradually increasing the percentage of the stronger, more polar solvent (e.g., ethyl acetate or dichloromethane).[12] This allows for the elution of less polar impurities first, followed by the target compound, and finally, more polar impurities. A shallow gradient often provides the best resolution.[14]
-
-
Flow Rate: Set an appropriate flow rate based on the column size. The manufacturer's recommendations should be followed to ensure optimal performance and avoid excessive backpressure.
-
Detection: Set the UV detector to a wavelength where the target compound has strong absorbance (e.g., 254 nm, due to the aromatic ring).
-
Fraction Collection: Configure the fraction collector to collect fractions based on the UV signal (peak-based collection).[15] Set a threshold to trigger collection when the absorbance rises above the baseline and to stop when it returns.
Post-Purification Analysis
-
TLC Analysis of Fractions: Analyze the collected fractions by TLC to identify those containing the pure this compound.[3] Spot every few fractions on a TLC plate and develop it using the optimized solvent system.
-
Pooling and Solvent Removal: Combine the fractions that contain the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Purity and Identity Confirmation: Confirm the purity and identity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. A successful purification was reported to yield the product as a colorless solid.[8]
Visualization of the Purification Workflow
The following diagrams illustrate the key stages of the purification process.
Caption: Workflow for the purification of this compound.
Caption: Key steps in the automated flash chromatography process.
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (40-63 µm) | Standard choice for normal-phase chromatography of moderately polar compounds.[1] |
| Mobile Phase | Hexanes/Ethyl Acetate or Heptane/Dichloromethane | To be optimized by TLC to achieve an Rf of 0.25-0.35 for the target compound.[5] |
| Elution Mode | Gradient Elution | More effective for separating complex mixtures with components of varying polarities.[12][13] |
| Sample Loading | Dry Loading | Minimizes band broadening and improves separation resolution.[9][11] |
| Detection | UV (e.g., 254 nm) | The aromatic ring in the molecule allows for sensitive detection. |
| Fraction Collection | Peak-Based | Ensures that only the eluting compounds are collected, minimizing solvent waste.[15] |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate solvent system- Column overloading- Sample dissolved in too strong a solvent (wet loading) | - Re-optimize the mobile phase using TLC.- Reduce the amount of crude material loaded onto the column.- Use the dry loading method or dissolve the sample in a weaker solvent.[10] |
| Peak Tailing | - Compound interacting too strongly with the silica- Column degradation | - Add a small amount of a modifier (e.g., triethylamine for basic compounds, acetic acid for acidic compounds) to the mobile phase.- Use a new column. |
| Compound Not Eluting | - Mobile phase is too weak (non-polar) | - Increase the polarity of the mobile phase in the gradient. |
| Compound Elutes Too Quickly | - Mobile phase is too strong (polar) | - Start the gradient with a weaker mobile phase or use a shallower gradient. |
| High Backpressure | - Blockage in the system- Flow rate is too high- Precipitated sample in the column | - Check for blockages in the tubing and frits.[1]- Reduce the flow rate.- Ensure the sample is fully dissolved before loading; consider pre-filtering the sample solution.[16] |
Conclusion
The successful purification of this compound is readily achievable through a systematic approach that combines preliminary method development with TLC and subsequent automated flash column chromatography. By carefully selecting the stationary and mobile phases, employing the appropriate sample loading technique, and optimizing the elution gradient, researchers can consistently obtain the target compound with high purity. This protocol provides a robust and reliable foundation for the purification of this and structurally related aryl ketones, which is a critical step in the drug discovery and development pipeline.
References
-
Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Chrom Tech. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Organic Chemistry at CU Boulder. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]
-
Phenomenex. (2025, August 26). GC Column Troubleshooting Guide. [Link]
-
Arbeiterkammer. (2026, January 6). Rf Value In Chromatography: Calculation And Significance. [Link]
-
BYJU'S. (2022, August 2). The R f (retardation factor) value is the ratio of the solute's distance travelled to the solvent's distance travelled. [Link]
-
Vedantu. (n.d.). Rf Value in Chemistry: Meaning, Formula & Example Calculation. [Link]
-
Quora. (2018, July 9). What is the importance of the RF value in chromatography?. [Link]
-
Shimadzu Scientific Instruments. (n.d.). Diagnosing Chromatography Problems & Troubleshooting. [Link]
-
UMNOrganicChemistry. (2014, July 28). How to Slurry Pack a Column Chromatography [Video]. YouTube. [Link]
-
CommonOrganicChemistry.com. (n.d.). Running a Silica Gel Column. [Link]
-
Buchi.com. (n.d.). Slurry packing of chromatography columns can be just as fun as it sounds. [Link]
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Study Mind. (2022, May 9). Chromatography and Rf Values (GCSE Chemistry). [Link]
-
Phenomenex. (2023, November 3). LC Chromatography Troubleshooting Guide. [Link]
-
National Center for Biotechnology Information. (n.d.). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. PMC. [Link]
-
Unknown. (n.d.). How to run column chromatography. [Link]
-
National Center for Biotechnology Information. (2018, April 2). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. [Link]
-
Biotage. (2023, January 24). When is Gradient Elution Better than Isocratic Elution?. [Link]
-
ResearchGate. (2019, April 10). What is the advantages of gradient elution over isocratic elution in LC?. [Link]
-
Kromasil. (2011, September 15). Gradient or isocratic elution in preparative reversed phase HPLC. [Link]
-
JoVE. (2018, January 10). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
Chemistry Hall. (2020, January 2). Thin Layer Chromatography: A Complete Guide to TLC. [Link]
-
National Center for Biotechnology Information. (2017, October 15). Capillary Liquid Chromatography Fraction Collection and Post-Column Reaction Using Segmented Flow Microfluidics. PMC. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Identification of Unknowns Lab. Organic Chemistry at CU Boulder. [Link]
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Biocompare. (2023, May 18). Chromatography Column Selection Guide. [Link]
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Phenomenex. (2025, May 23). Isocratic Vs. Gradient Elution in Chromatography. [Link]
-
Unknown. (n.d.). Thin Layer Chromatography. [Link]
-
Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]
-
The Royal Society of Chemistry. (2022). Electronic Supplementary Material (ESI) for Chemical Communications. [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
-
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Link]
-
Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]
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ACS Omega. (2020, June 11). Gram-Scale Synthesis of Flavoring Ketones in One Pot via Alkylation–Decarboxylation on Benzylic Carbon Using a Commercial Solid Acid Catalyst. [Link]
- Google Patents. (n.d.).
-
Gilson. (n.d.). A Guide to Fraction Collection in Chromatography. Learning Hub. [Link]
-
Restek Resource Hub. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. [Link]
-
Organic Syntheses. (n.d.). 5-(4-bromophenyl)-3-iodo-2-(4-methyl-phenyl)furan. [Link]
-
Separation Science. (2024, July 12). Considerations for Selecting and Maintaining Column Phases for Optimizing Liquid Chromatography. [Link]
-
PubMed. (2013, November 22). Simultaneous optimization of mobile phase composition, column nature and length to analyse complex samples using serially coupled columns. [Link]
-
JoVE. (2015, February 27). Video: Purification of a Total Lipid Extract with Column Chromatography. [Link]
-
Unknown. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. [Link]
-
Unknown. (n.d.). COLUMN CHROMATOGRAPHY. [Link]
-
MDPI. (2023, January 19). Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics. [Link]
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High-Purity Recrystallization of 1-(4-Bromophenyl)-3-methylbutan-1-one: A Detailed Protocol and Application Guide
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive, field-tested protocol for the purification of 1-(4-Bromophenyl)-3-methylbutan-1-one via recrystallization. As a key intermediate in various synthetic pathways, the purity of this aromatic ketone is paramount for ensuring high yields and predictable outcomes in subsequent reactions. This guide moves beyond a simple list of steps to explain the underlying chemical principles, offering researchers the tools to not only execute the protocol but also to troubleshoot and adapt it. We will cover solvent system selection, a step-by-step methodology, characterization of the final product, and a guide to overcoming common challenges such as oiling out and poor crystal formation.
The Foundational Principle: Differential Solubility
Recrystallization is a powerful purification technique for solid compounds that hinges on a fundamental principle: the solubility of a solid in a solvent generally increases with temperature.[1][] The ideal recrystallization process involves dissolving the impure compound in a minimum amount of a suitable hot solvent to create a saturated solution.[3] As this solution is allowed to cool, the solubility of the desired compound decreases, forcing it to crystallize out of the solution in a purer form. The impurities, which are either present in much smaller concentrations or have different solubility characteristics, remain dissolved in the cold solvent (the "mother liquor").[1][4]
The success of this technique is therefore critically dependent on the choice of solvent, which must satisfy several key criteria:
-
The target compound should be highly soluble at the solvent's boiling point.
-
The target compound should be sparingly soluble at low temperatures (e.g., 0-4 °C).
-
The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
-
The solvent must be chemically inert with respect to the compound being purified.
Strategic Solvent Selection for an Aromatic Ketone
The molecular structure of this compound—featuring a polar ketone group, a large nonpolar bromophenyl ring, and an isobutyl group—suggests a moderate overall polarity. This information is key to selecting an appropriate solvent system. A rule of thumb suggests that solvents with functional groups similar to the solute are often effective solubilizers.[5] Therefore, polar protic solvents like ethanol or polar aprotic solvents like acetone are excellent starting points.
For this specific compound, a single-solvent system using ethanol or isopropanol is often effective. Ethanol, in particular, is a good choice as it is readily available, has a suitable boiling point (78 °C), and is relatively non-toxic. A mixed-solvent system, such as hexane/ethyl acetate or heptane/dichloromethane, can also be employed, especially when a single solvent does not provide the ideal solubility curve.[6][7] In a mixed system, the compound is dissolved in a "good" solvent (in which it is highly soluble), and a "poor" solvent or "anti-solvent" (in which it is sparingly soluble) is added to induce precipitation.[8]
The following table summarizes potential solvents for the recrystallization of this compound.
| Solvent System | Type | Boiling Point (°C) | Rationale & Considerations |
| Ethanol | Single | 78 | Good general-purpose polar protic solvent. Often provides a desirable solubility gradient for aromatic ketones. A similar compound, 1-(4-bromophenyl)but-3-yn-1-one, was successfully crystallized from ethanol.[9] |
| Isopropanol | Single | 82 | Similar properties to ethanol but slightly less polar. Can sometimes offer better recovery if the compound is too soluble in cold ethanol. |
| Hexane/Ethyl Acetate | Mixed | Variable | A common system for compounds of moderate polarity.[6] The compound is dissolved in a minimal amount of hot ethyl acetate, and hot hexane is added dropwise until the solution becomes faintly cloudy (the saturation point). |
| Water | Single | 100 | While water is an excellent solvent for highly polar compounds, it is generally a poor choice for organic molecules like the target compound unless they possess highly polar functional groups.[5] |
Based on this analysis, ethanol is recommended as the primary solvent for this protocol due to its proven efficacy with similar structures and its favorable safety profile.
Detailed Recrystallization Protocol
This protocol is designed for the purification of approximately 5 grams of crude this compound. Adjust volumes accordingly for different scales.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks (250 mL and 150 mL)
-
Hotplate with stirring capability
-
Glass funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and filter flask
-
Vacuum source
-
Spatula and glass stirring rod
-
Ice-water bath
Step-by-Step Methodology:
-
Dissolution: Place the crude solid (approx. 5 g) into a 250 mL Erlenmeyer flask with a stir bar. Add approximately 20-25 mL of ethanol. Heat the mixture gently on a hotplate with stirring. Add more ethanol in small portions (1-2 mL at a time) until all the solid has just dissolved.[3] It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which maximizes recovery.
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution, perform a hot filtration. Place a fluted filter paper into a glass funnel and rest it on a pre-heated receiving flask. Pour the hot solution through the filter paper quickly to remove the impurities. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[8] Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Transfer the crystalline slurry into the funnel and apply the vacuum to draw the mother liquor away from the crystals.
-
Washing: With the vacuum still applied, wash the crystals with a small portion (5-10 mL) of ice-cold ethanol. This wash removes any residual mother liquor adhering to the crystal surfaces. Using cold solvent is critical to prevent the purified product from redissolving.
-
Drying: Leave the crystals in the Büchner funnel with the vacuum on for 10-15 minutes to air-dry them as much as possible. For final drying, transfer the crystals to a watch glass and let them dry completely in a fume hood or in a vacuum oven at a low temperature (e.g., 40-50 °C).
Protocol Workflow Visualization
The following diagram outlines the key stages of the recrystallization process.
Sources
- 1. praxilabs.com [praxilabs.com]
- 3. youtube.com [youtube.com]
- 4. mt.com [mt.com]
- 5. Tips & Tricks [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. rubingroup.org [rubingroup.org]
- 9. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(4-Bromophenyl)-3-methylbutan-1-one
Ticket ID: #FC-BR-ISO-001 Subject: Yield Optimization & Troubleshooting for 1-(4-Bromophenyl)-3-methylbutan-1-one Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
The synthesis of This compound (CAS: 131895-07-3) is a classic electrophilic aromatic substitution. While the Friedel-Crafts Acylation is the industrial workhorse for this transformation, it is plagued by three common failure modes: catalyst deactivation , regio-isomer contamination (ortho-substitution), and workup emulsions .
This guide provides a self-validating protocol to maximize yield (>85%) and purity. It prioritizes the Friedel-Crafts route but includes a high-fidelity Organometallic alternative (Weinreb Amide) for applications requiring >99% regiopurity.
Module 1: The Standard Protocol (Friedel-Crafts Acylation)
The Core Issue: Users often treat Aluminum Chloride (
Optimized Reagent Stoichiometry
| Component | Role | Equiv. | Critical Quality Attribute (CQA) |
| Bromobenzene | Substrate | 1.0 | Dry (<0.05% |
| Isovaleryl Chloride | Electrophile | 1.1 | Freshly distilled. Hydrolyzes to acid (unreactive) if old. |
| Lewis Acid | 1.2 | Must be free-flowing powder. Yellow/clumped = hydrated/dead. | |
| DCM ( | Solvent | 5-10V | Anhydrous. Stabilizes the intermediate complex. |
Step-by-Step Workflow
-
System Prep: Flame-dry a 3-neck RBF under
flow. Attach a pressure-equalizing addition funnel and a gas trap (HCl evolution). -
Catalyst Slurry: Charge
(1.2 eq) and anhydrous DCM. Cool to 0°C .[1]-
Why? Controlling the exotherm during acyl chloride addition prevents decomposition.
-
-
Electrophile Formation: Add Isovaleryl Chloride (1.1 eq) dropwise. Stir for 15 min.
-
Observation: The slurry should homogenize slightly as the acylium ion forms.
-
-
Substrate Addition: Add Bromobenzene (1.0 eq) diluted in DCM dropwise over 30-45 mins.
-
Control Point: Maintain internal temp <5°C to maximize para-selectivity.
-
-
Reaction Phase: Allow to warm to Room Temp (RT). Stir for 2-4 hours.
-
Monitor: TLC (Hexane/EtOAc 9:1). Product
~0.5; Bromobenzene ~0.9.
-
-
Quench: See Module 3.
Module 2: Troubleshooting & FAQs
Q1: My reaction turns into a solid, unstirrable red brick. What happened?
Diagnosis: This is the "Red Oil" phenomenon. The product-aluminum complex is insoluble in non-polar solvents and can precipitate out, trapping unreacted reagents. Solution:
-
Immediate Fix: Add more anhydrous DCM to solubilize the complex.
-
Prevention: Use Nitrobenzene as a co-solvent (though toxic/hard to remove) or ensure high dilution (10-15 volumes of DCM) from the start.
Q2: I see significant starting material (Bromobenzene) despite refluxing.
Diagnosis: Catalyst Deactivation.
Root Cause: Moisture in the system has converted
Q3: I have 10-15% of the ortho-isomer. How do I remove it?
Diagnosis: Thermodynamic vs. Kinetic Control failure. Mechanism: The bulky isobutyl group and the bromine atom usually enforce para selectivity sterically. High temperatures (>40°C) during addition promote ortho attack. Purification:
-
Recrystallization: The para isomer is significantly more crystalline. Recrystallize from hot Ethanol or Hexane/EtOAc. The oily ortho isomer usually stays in the mother liquor.
Module 3: Workup & Isolation (The "Emulsion Killer")
The most common yield loss occurs during the quench. The aluminum salts form gelatinous
The "Acidic Quench" Protocol
-
Prepare: 200g Ice + 50mL conc. HCl (37%) in a large beaker.
-
Pour: Slowly pour the reaction mixture into the acidic ice slurry with vigorous stirring.
-
Chemistry:
prevents the formation of amphoteric aluminum hydroxides, keeping Aluminum in the water-soluble state.
-
-
Phase Cut: Separate the organic (DCM) layer.
-
Wash:
-
1x Water
-
1x Sat.
(removes residual acid) -
1x Brine
-
-
Dry:
(Avoid if emulsions persist; Magnesium sulfate acts as a better fines filter).
Module 4: Advanced Optimization (Route B: Weinreb Amide)
For pharmaceutical applications requiring >99.5% purity (no ortho isomer), the Friedel-Crafts route is inferior. Use the Grignard-Weinreb approach.
Logic: This route builds the ketone from a pre-functionalized para-bromo precursor, guaranteeing regiochemistry.
Protocol Summary:
-
Precursor: 4-Bromobenzoyl chloride
N-methoxy-N-methyl-4-bromobenzamide (Weinreb Amide). -
Reagent: Isobutylmagnesium bromide (2.0 eq) in THF.
-
Reaction: Add Grignard to Amide at 0°C.
-
Mechanism: The Magnesium chelates between the carbonyl and methoxy oxygen, forming a stable tetrahedral intermediate that prevents over-addition (no tertiary alcohol formation).
-
Yield: Typically 90-95% with zero regio-isomers.
Comparison of Routes
| Feature | Route A: Friedel-Crafts | Route B: Weinreb Amide |
| Cost | Low (Commodity reagents) | Moderate (Weinreb precursor) |
| Atom Economy | High | Lower |
| Regio-Purity | ~90-95% para | 100% para |
| Scalability | Excellent (Kg scale) | Good (requires THF handling) |
Visualizations
Figure 1: Reaction Mechanism & Critical Control Points
This diagram illustrates the pathway and where specifically the yield is determined.
Caption: The Friedel-Crafts pathway showing the stoichiometric trap at the Product-Complex stage.[2][3]
Figure 2: Workup Decision Tree
Follow this logic to resolve emulsions and maximize recovery.
Caption: Troubleshooting logic for breaking Aluminum-based emulsions during extraction.
References
-
Friedel-Crafts Acyl
- Source: Master Organic Chemistry.
-
URL:[Link]
- Industrial Synthesis & Yield Data Source: ChemicalBook. "this compound Synthesis and Industrial Routes."
-
Workup Optimiz
- Source: University of Rochester, Dept of Chemistry. "How to Manage an Emulsion."
-
URL:[Link]
-
Weinreb Amide Altern
-
Regioselectivity in Acyl
- Source: LibreTexts Chemistry.
-
URL:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Friedel-Crafts Acylation [organic-chemistry.org]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. studymoose.com [studymoose.com]
Technical Support Center: Synthesis of 1-(4-Bromophenyl)-3-methylbutan-1-one
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Bromophenyl)-3-methylbutan-1-one. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding the common side reactions and challenges encountered during its preparation, primarily via the Friedel-Crafts acylation pathway.
Introduction: The Synthetic Landscape
The synthesis of this compound, a valuable ketone intermediate, is most commonly achieved through the Friedel-Crafts acylation of bromobenzene with isovaleryl chloride (3-methylbutanoyl chloride) in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1] This electrophilic aromatic substitution reaction, while straightforward in principle, is susceptible to several side reactions and experimental pitfalls that can impact yield, purity, and scalability. This guide addresses these challenges in a practical, question-and-answer format to help you optimize your synthetic protocol.
Core Reaction Pathway
The primary objective is the selective acylation at the para position of bromobenzene, driven by the ortho-, para-directing nature of the bromine substituent.
Caption: Desired Friedel-Crafts acylation pathway.
Troubleshooting and FAQs
This section directly addresses specific issues you might encounter during your experiments.
Q1: My reaction yield is very low, or the reaction failed entirely. What are the most likely causes?
A low or non-existent yield in a Friedel-Crafts acylation is one of the most common issues and typically points to problems with the catalyst or reaction environment rather than complex side reactions.
Primary Causes & Solutions:
-
Catalyst Deactivation by Moisture: The Lewis acid catalyst, AlCl₃, is extremely hygroscopic and reacts violently with water.[2] Any moisture present in your glassware, solvent, bromobenzene, or isovaleryl chloride will hydrolyze and deactivate the catalyst, halting the reaction.
-
Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere (Nitrogen or Argon) immediately before use. Use anhydrous solvents, and ensure starting materials are dry.
-
-
Insufficient Catalyst Stoichiometry: Unlike many catalytic reactions, Friedel-Crafts acylation requires at least a stoichiometric amount (1.0 equivalent or slightly more) of AlCl₃. The reason is that the ketone product formed is a Lewis base and forms a stable complex with the AlCl₃, effectively removing it from the reaction cycle.[1][2]
-
Solution: Use 1.1 to 1.2 equivalents of AlCl₃ relative to the limiting reagent (typically isovaleryl chloride) to ensure the reaction goes to completion.
-
-
Deactivated Aromatic Ring: While bromobenzene is suitable for this reaction, substrates with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H) are too deactivated for Friedel-Crafts acylation to proceed.
-
Solution: This is not an issue for the target synthesis but is a critical consideration if applying the methodology to other substrates.
-
Caption: Workflow for troubleshooting low reaction yields.
Q2: My analysis (TLC, GC-MS, ¹H NMR) shows a significant impurity alongside my desired product. What is it?
The most probable byproduct is the ortho-isomer, 1-(2-Bromophenyl)-3-methylbutan-1-one .
Explanation:
The bromine atom on the benzene ring is an ortho-, para-directing group.[3] While the para-position is sterically less hindered and therefore generally favored, substitution at the ortho-position is a competing and often significant side reaction. The bulky nature of the isovaleryl group helps to increase the para:ortho ratio, but the formation of the ortho-isomer is rarely eliminated completely.
Caption: Competing pathways for para and ortho substitution.
Identification Data:
| Compound | Position | Expected ¹H NMR Signals (Aromatic) | Purification Note |
| This compound | para | Two distinct doublets (AA'BB' system)[4] | Tends to be a solid at room temperature.[4] Easier to crystallize. |
| 1-(2-Bromophenyl)-3-methylbutan-1-one | ortho | More complex multiplet pattern | May remain an oil. Best separated by column chromatography. |
Q3: How can I minimize the formation of the ortho-isomer and other byproducts?
Optimizing selectivity is key to simplifying purification and maximizing the yield of the desired product.
-
Temperature Control: Running the reaction at a lower temperature (e.g., 0-5 °C) often increases selectivity for the para product.[5] Lower kinetic energy allows the reaction to proceed via the more stable, less sterically hindered transition state.
-
Solvent Choice: The choice of solvent can influence isomer ratios. Less polar solvents like dichloromethane (DCM) or carbon disulfide are common. Experimenting with bulkier solvents could potentially increase steric hindrance around the ortho position, further favoring para substitution.
-
Order of Addition: A slow, controlled addition of the isovaleryl chloride to the mixture of bromobenzene and AlCl₃ can help maintain a low concentration of the reactive electrophile, which can suppress side reactions.
Q4: I am concerned about carbocation rearrangement of the isovaleryl group. Is this a likely side reaction?
No, rearrangement of the acyl group is not a concern in Friedel-Crafts acylation.[6]
Mechanistic Explanation:
This is a critical distinction from Friedel-Crafts alkylation, where carbocation rearrangements are a major limitation.[7] In acylation, the electrophile is a resonance-stabilized acylium ion .[6][8] This resonance stabilization, where the positive charge is shared with the oxygen atom, makes the acylium ion much more stable than an alkyl carbocation and prevents the skeletal rearrangements (hydride or methyl shifts) that plague alkylations.[9] You can confidently expect the isovaleryl structure to remain intact.
Q5: Is polyacylation (the addition of a second isovaleryl group) a risk?
Polyacylation is highly unlikely and generally not a significant side reaction in this synthesis.[5][10]
Explanation:
The acyl group (-COR) attached to the benzene ring in the product is strongly electron-withdrawing.[11] This effect deactivates the aromatic ring, making it substantially less nucleophilic and therefore less reactive toward further electrophilic attack than the starting material, bromobenzene.[6][12] This "self-limiting" nature is a key advantage of Friedel-Crafts acylation for achieving mono-substituted products.[13]
Protocol: Reference Synthesis Procedure
This is a representative protocol and should be adapted and optimized based on laboratory safety standards and experimental observations.
-
Setup: Assemble an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet connected to a bubbler. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Catalyst Suspension: Charge the flask with anhydrous aluminum chloride (AlCl₃, 1.1 eq.) and anhydrous dichloromethane (DCM). Cool the suspension to 0 °C in an ice-water bath.
-
Acyl Chloride Addition: Add isovaleryl chloride (1.0 eq.) dropwise to the stirred AlCl₃ suspension via the dropping funnel over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Substrate Addition: Add bromobenzene (1.2 eq.) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for one hour, then remove the ice bath and let it warm to room temperature. Monitor the reaction's progress by TLC or GC until the starting material is consumed (typically 2-4 hours).
-
Workup: Carefully and slowly pour the reaction mixture onto a stirred mixture of crushed ice and concentrated HCl.[2] This will hydrolyze the aluminum-ketone complex and quench the catalyst.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2-3 times). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize any remaining acid) and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to separate the desired para-isomer from the ortho-byproduct.[14]
References
-
LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available from: [Link]
-
Chemistry Learner. Friedel-Crafts Alkylation Reaction Mechanism With Examples. Available from: [Link]
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Alkylation. Available from: [Link]
-
MCC Organic Chemistry. The Friedel-Crafts Alkylation and Acylation of Benzene. Available from: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Alkylation. Available from: [Link]
-
BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. Available from: [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. Available from: [Link]
-
Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Available from: [Link]
-
Leah4sci. (2017, July 5). Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. YouTube. Available from: [Link]
-
University of Calgary. Ch17: Friedel-Crafts acylation. Available from: [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. Available from: [Link]
-
N/A. ORGANIC REACTION MECHANISM. Available from: [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
-
Siddiqui, S. K., Ramana, C. V., & Gonnade, R. G. (2023). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 2), 154–157. Available from: [Link]
-
Chemistry Steps. (2023, February 24). Friedel–Crafts Acylation with Practice Problems. Available from: [Link]
-
University of Calgary. Ch12: Friedel-Crafts limitations. Available from: [Link]
-
Hoffman Fine Chemicals. CAS 100757-92-4 | 1-(4-Bromophenyl)-3-methylbutan-1-ol. Available from: [Link]
-
N/A. Friedel-Crafts Acetylation of Bromobenzene. Available from: [Link]
-
Wikipedia. Friedel–Crafts reaction. Available from: [Link]
-
Organic Syntheses. Procedure for purification by column chromatography. Available from: [Link]
Sources
- 1. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. maths.tcd.ie [maths.tcd.ie]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 7. Friedel-Crafts Alkylation - Chemistry Steps [chemistrysteps.com]
- 8. byjus.com [byjus.com]
- 9. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Hub: Synthesis of 1-(4-Bromophenyl)-3-methylbutan-1-one
Ticket ID: FC-ACYL-BRO-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of Friedel-Crafts Acylation Conditions
Executive Summary & Reaction Logic
You are attempting to synthesize 1-(4-Bromophenyl)-3-methylbutan-1-one via the Friedel-Crafts acylation of bromobenzene with isovaleryl chloride (3-methylbutanoyl chloride).
This is a classic electrophilic aromatic substitution (EAS), but it presents specific challenges due to the deactivating nature of the bromine substituent on the aromatic ring. Unlike benzene or toluene, bromobenzene reacts slower, requiring strict control over catalyst quality and moisture to prevent "stalled" reactions.
The Reaction System[1][2][3][4][5][6][7][8][9][10][11][12]
-
Substrate: Bromobenzene (Weakly deactivating, ortho-/para-directing).
-
Electrophile: Isovaleryl Chloride (forms an acylium ion complex).
-
Catalyst: Aluminum Chloride (AlCl₃) - stoichiometric Lewis Acid.[1]
-
Solvent: Dichloromethane (DCM) is recommended for solubility and temperature control.
Standard Operating Procedure (SOP)
Use this baseline protocol before attempting optimization.
Reagent Stoichiometry Table
| Reagent | Role | Equiv. | Rationale |
| Bromobenzene | Substrate | 1.0 | Limiting reagent (unless used as solvent, which is not recommended for easy workup). |
| Isovaleryl Chloride | Electrophile | 1.1 - 1.2 | Slight excess to drive conversion. |
| AlCl₃ (Anhydrous) | Catalyst | 1.1 - 1.2 | CRITICAL: Must be >1.0 eq.[2] The product ketone forms a 1:1 complex with AlCl₃, deactivating the catalyst. |
| DCM | Solvent | 5-10 Vol | Maintains fluidity; moderates exotherm. |
Step-by-Step Protocol
-
Inert Atmosphere: Flame-dry a 3-neck round-bottom flask and flush with Nitrogen/Argon. Moisture kills AlCl₃.
-
Catalyst Slurry: Add AlCl₃ (1.2 eq) and dry DCM. Cool to 0–5°C.
-
Acylium Formation: Add Isovaleryl Chloride (1.2 eq) dropwise. Stir for 15–20 mins. The solution should turn yellow/orange, indicating acylium ion formation.
-
Addition: Add Bromobenzene (1.0 eq) dropwise over 30 minutes, maintaining temperature <10°C.
-
Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 2–4 hours.
-
Note: If conversion is low after 4 hours, reflux (40°C) may be required due to the deactivated ring.
-
-
Quench: Pour the reaction mixture slowly into a stirred mixture of Ice + conc. HCl .
-
Why HCl? It prevents the precipitation of aluminum hydroxide gels, ensuring a clean phase separation.
-
Visualization: Process Workflow
The following diagram illustrates the critical decision points in the synthesis.
Caption: Workflow for Friedel-Crafts Acylation showing critical temperature checkpoints and decision loops for incomplete conversion.
Troubleshooting Center (FAQs)
Issue 1: "My reaction stalled at 60% conversion."
Diagnosis: Catalyst Deactivation or Moisture Ingress.
-
The Science: AlCl₃ is extremely hygroscopic.[3] If it absorbs water, it generates HCl and Al(OH)x species which are catalytically inactive. Furthermore, the ketone product complexes with AlCl₃.[4][1] If you used exactly 1.0 equivalent, you have zero active catalyst left for the remaining starting material.
-
Solution:
-
Ensure AlCl₃ is fresh (yellow/grey powder, not white clumps).
-
Increase AlCl₃ loading to 1.2 – 1.3 equivalents .
-
Ensure the system is under positive nitrogen pressure.
-
Issue 2: "I see a secondary peak (impurity) at RRT 0.90."
Diagnosis: Regioisomerism (ortho-isomer).
-
The Science: Bromine is an ortho, para-director.[5] While the bulky isovaleryl group and the steric hindrance of bromine heavily favor the para position (target), the ortho position is still electronically activated relative to the meta position.
-
Solution:
-
Temperature Control: Keep the addition phase at 0°C. Higher temperatures increase the energy available to overcome the steric barrier of ortho substitution.
-
Solvent Choice: DCM is standard. Changing to Nitrobenzene (though toxic/high boiling) often enhances para-selectivity due to complexation effects, but is usually unnecessary for this specific substrate if temperature is controlled.
-
Issue 3: "The workup is a sticky emulsion; I can't separate layers."
Diagnosis: Aluminum Hydroxide Gel Formation.
-
The Science: Quenching AlCl₃ with pure water creates gelatinous Al(OH)₃, which traps organics and creates stable emulsions.
-
Solution:
-
Acidic Quench: Always quench into 1M or 2M HCl mixed with ice. The acid keeps aluminum in solution as ionic Al³⁺ or AlCl₄⁻, preventing gel formation.
-
Rochelle's Salt: If the emulsion persists, add a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt). It chelates aluminum effectively, breaking the emulsion (though this takes hours).
-
Advanced Troubleshooting Logic Tree
Caption: Diagnostic logic for resolving common synthetic failures in Friedel-Crafts Acylation.
References
- Olah, G. A. (1973). Friedel-Crafts Chemistry. Wiley-Interscience.
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for handling AlCl₃ and acid chlorides).
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Mechanistic details on regioselectivity in EAS).
-
ChemicalBook. (n.d.). This compound Product Properties. Retrieved from (Verification of CAS 131895-07-3 and physical properties).
-
Master Organic Chemistry. (2018). The Friedel-Crafts Acylation Reaction. Retrieved from (Pedagogical overview of the acylium ion mechanism).
Sources
Technical Support Center: Scale-Up of 1-(4-Bromophenyl)-3-methylbutan-1-one
[1]
Ticket System Status: [ONLINE] Current Topic: Process Optimization & Troubleshooting for CAS 131895-07-3 Assigned Specialist: Dr. A. Vance, Senior Process Chemist[1]
Core Directive & Process Overview
You are accessing the technical repository for the scale-up synthesis of 1-(4-Bromophenyl)-3-methylbutan-1-one . This guide addresses the transition from gram-scale discovery to kilogram-scale production.[1]
While Grignard additions to nitriles are common in medicinal chemistry, they pose significant safety hazards (initiation latency, exotherms) upon scale-up. For quantities
The Reaction Scheme
Substrates: Bromobenzene + Isovaleryl Chloride (3-methylbutanoyl chloride)
Catalyst: Aluminum Chloride (
Critical Process Parameters (CPP) Data
The following parameters are established baselines for a 1.0 kg input batch.
| Parameter | Specification | Technical Rationale |
| Stoichiometry ( | 1.1 – 1.2 equivalents | |
| Temperature (Addition) | Controls the rate of HCl evolution and suppresses ortho-isomer formation.[1] | |
| Temperature (Aging) | Bromobenzene is deactivated; gentle heating is often required to drive the reaction to completion after addition. | |
| Solvent Ratio | 5 - 8 Volumes | Sufficient dilution prevents the "Red Oil" complex from seizing the agitator. |
| Quench pH | Acidic quench prevents aluminum emulsion formation ( |
Troubleshooting & FAQs (Ticket-Based)
Ticket #402: "The reaction mixture has turned into a solid sludge/red oil and stopped stirring."
Root Cause Analysis: This is the classic "Red Oil" phenomenon. The acylium ion and the resulting ketone-aluminum complex are highly polar and often insoluble in non-polar solvents like pure bromobenzene or low-polarity mixtures. If the concentration is too high, this complex separates as a viscous lower phase that can break agitator blades.
Resolution Protocol:
-
Immediate Action: Increase agitation speed if safe. If the impeller is stuck, do not force it.
-
Corrective Measure: Dilute the reaction with additional solvent (DCM is preferred for its solubilizing power).
-
Prevention: Ensure your solvent volume is at least 6mL per gram of substrate.[1] For future batches, consider 1,2-dichloroethane (DCE) if the reaction requires higher temperatures, as it often solubilizes the complex better than DCM.
Ticket #409: "I am seeing 15-20% of the ortho-isomer. How do I improve regioselectivity?"
Root Cause Analysis: Bromobenzene is an ortho, para-director.[1] While the bulky isovaleryl group favors the para position, higher reaction temperatures during the initial mixing phase increase the energy available for the sterically hindered ortho attack.
Resolution Protocol:
-
Thermal Control: Ensure the addition of the acid chloride (or catalyst) is strictly controlled at
. -
Solvent Switch: If using neat bromobenzene, switch to a solvent system. Solvation shells can increase the effective steric bulk of the electrophile.
-
Purification: The para-isomer is significantly more crystalline.[1] Recrystallization from Heptane/IPA (9:1) or Methanol is highly effective.[1] The ortho-isomer usually remains in the mother liquor.
Ticket #415: "Violent exotherm and gas evolution during the water quench."
Root Cause Analysis:
You likely performed a "direct quench" (adding water to the reaction vessel). The unreacted
Resolution Protocol: NEVER add water to the reaction. Always use an Inverse Quench .
-
Prepare a separate vessel with ice-cold dilute HCl (approx. 1M).[1][2]
-
Slowly transfer the reaction mixture into the quenching vessel under controlled agitation.
-
This dissipates heat into the larger thermal mass of the water and keeps the aluminum in solution (as
) rather than forming a gelatinous hydroxide precipitate.
Visualized Workflows
Diagram 1: Reaction Engineering & Safety Setup
This diagram illustrates the necessary engineering controls for handling HCl evolution and exotherms.
Caption: Figure 1. Engineering setup emphasizing HCl scrubbing and controlled addition to manage the exotherm.
Diagram 2: Workup & Purification Decision Tree
A logic flow for isolating the pure para product.
Caption: Figure 2. Isolation strategy prioritizing inverse quenching and crystallization for isomer rejection.
Detailed Experimental Protocol (Standard Operating Procedure)
Safety Warning:
-
Setup: Equip a 5L 3-neck flask with a mechanical stirrer (Teflon paddle), nitrogen inlet, temperature probe, and a pressure-equalizing addition funnel. Connect the gas outlet to a NaOH scrubber.
-
Charging (Catalyst Slurry):
-
Charge Dichloromethane (2.5 L) .
-
Cool to
. -
Add Aluminum Chloride (160 g, 1.2 mol) . Stir to form a suspension.
-
-
Acyl Chloride Addition:
-
Add Isovaleryl Chloride (120.6 g, 1.0 mol) dropwise over 30 minutes, maintaining internal temp
. -
Observation: The slurry may dissolve slightly or change color as the acylium complex forms.
-
-
Substrate Addition:
-
Add Bromobenzene (157 g, 1.0 mol) dropwise over 45-60 minutes.
-
Note: Bromobenzene can be diluted in 200mL DCM if viscosity is high.[1]
-
-
Reaction:
-
Allow the mixture to warm to Room Temperature (
). -
Stir for 4-6 hours. Monitor by HPLC/TLC.[1]
-
Checkpoint: If reaction stalls, heat to reflux (
) for 1 hour.
-
-
Workup (Inverse Quench):
-
Purification:
-
Wash combined organics with water, saturated
, and brine. -
Dry over
and concentrate in vacuo. -
Crystallization: Dissolve the crude solid in hot Heptane (approx 3-4 volumes). Cool slowly to
. Filter the white crystals.
-
References
-
Olah, G. A. (1973).[1] Friedel-Crafts Chemistry. Wiley-Interscience.[1] (Foundational text on mechanism and catalyst stoichiometry).
-
Anderson, K. W., et al. (2018). "Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid". Organic Syntheses, 95, 328-344.[2] Link (Provides analogous handling of bromophenyl derivatives and scale-up safety).[1]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Reference for regioselectivity in electrophilic aromatic substitution).
-
ChemicalBook. (n.d.).[1] "this compound Product Properties". Link (Verification of CAS 131895-07-3 and physical properties).
-
Eames, J., et al. (2001). "Efficient Friedel–Crafts acylation of aromatic compounds". Journal of Chemical Research.[1] (General procedure for acylation efficiency).
Validation & Comparative
Technical Comparison Guide: 1-(4-Bromophenyl)-3-methylbutan-1-one vs. Other Bromophenyl Ketones
Executive Summary: The "Isobutyl Effect" in Aryl Ketones
1-(4-Bromophenyl)-3-methylbutan-1-one (CAS: 131895-07-3), often referred to as 4'-bromoisovalerophenone , represents a critical scaffold in medicinal chemistry, distinct from its ubiquitous analog 4'-bromoacetophenone .
While 4'-bromoacetophenone is the standard "workhorse" for introducing bromophenyl moieties, the isovalerophenone derivative introduces a 3-methylbutyl (isobutyl) tail. This structural modification is not merely cosmetic; it fundamentally alters the physicochemical profile and synthetic reactivity of the molecule.
Key Differentiators:
-
Lipophilicity: The isobutyl group increases cLogP by approximately 1.5 units compared to the methyl group, enhancing blood-brain barrier (BBB) permeability in downstream pharmaceutical candidates.
-
Steric Control: The branching at the
-position (relative to the carbonyl) provides steric bulk that modulates nucleophilic attacks at the carbonyl, improving selectivity in complex condensations like the Hantzsch thiazole synthesis. -
Crystallinity: Unlike the linear valerophenone analogs which are often oils, the symmetry and bulk of the isovalerophenone derivative often yield stable, low-melting solids, facilitating handling.
Comparative Analysis: Physicochemical & Reactivity Profile
The following table contrasts the target molecule with standard alternatives used in drug discovery.
| Feature | Target: 4'-Bromoisovalerophenone | Benchmark: 4'-Bromoacetophenone | Bulky Alternative: 4'-Bromobenzophenone |
| CAS Number | 131895-07-3 | 99-90-1 | 90-90-4 |
| Structure | Ar-C(=O)-CH₂-CH(CH₃)₂ | Ar-C(=O)-CH₃ | Ar-C(=O)-Ph |
| Molecular Weight | 241.13 g/mol | 199.05 g/mol | 261.12 g/mol |
| Physical State | Solid (Low MP) | Solid (MP 51°C) | Solid (MP 80-82°C) |
| LogP (Predicted) | ~3.9 - 4.1 | 2.43 | 3.8 - 4.0 |
| Moderate (Methylene) | High (Methyl) | None (No | |
| Carbonyl Reactivity | Sterically Hindered | Accessible | Highly Conjugated/Hindered |
| Primary Application | Kinase Inhibitor Scaffolds | General Linker Chemistry | UV Photoinitiators / Rigid Linkers |
Technical Insight: Reactivity Implications
-
Alpha-Bromination: The methylene group (-CH2-) in the isovalerophenone derivative allows for cleaner mono-bromination compared to acetophenone. Acetophenone often suffers from over-bromination (forming
-dibromo species) because the electron-withdrawing effect of the first bromine acidifies the remaining protons. The steric bulk of the isobutyl group in the target molecule retards the second bromination, allowing for high-yield synthesis of the -bromo ketone intermediate.
Synthetic Accessibility & Pathways
The synthesis of this compound can be approached via two primary routes: the industrial Friedel-Crafts Acylation and the precision Grignard Addition .
Pathway Analysis
-
Route A (Friedel-Crafts): Economical for large scale. Uses bromobenzene and isovaleryl chloride. Risk:[1] Potential for carbocation rearrangement of the alkyl chain if alkyl halides were used, but acyl chlorides are generally stable.
-
Route B (Grignard/Weinreb): High precision. Avoids isomer mixtures. Ideal for late-stage functionalization or when handling sensitive isotopes.
Figure 1: Dual synthetic pathways. Route A is preferred for cost-efficiency, while Route B offers higher regioselectivity.
Experimental Protocol: -Bromination for Heterocycle Synthesis
The most common application of this ketone is the generation of 2-bromo-1-(4-bromophenyl)-3-methylbutan-1-one , a precursor for thiazoles (via Hantzsch condensation).
Objective: Selective monobromination of the
Reagents
-
Substrate: this compound (1.0 equiv)
-
Brominating Agent: Phenyltrimethylammonium tribromide (PTAB) or Liquid Bromine (
).-
Recommendation: Use PTAB for solid-phase handling and higher regioselectivity.
-
-
Solvent: THF (anhydrous) or Glacial Acetic Acid.
Step-by-Step Methodology
-
Dissolution: Dissolve 10 mmol (2.41 g) of this compound in 50 mL of anhydrous THF.
-
Reagent Addition: Add 10.5 mmol (3.95 g) of PTAB in a single portion.
-
Note: Unlike acetophenone, the steric bulk of the isobutyl group suppresses the formation of the enol slightly. Stirring at room temperature is usually sufficient, but mild heating (35°C) may be required to initiate.
-
-
Reaction Monitoring: Stir for 2-4 hours. Monitor via TLC (Hexane:EtOAc 9:1).
-
Endpoint: Disappearance of the ketone spot. The product will appear less polar (higher
) than the starting material.
-
-
Quench & Workup:
-
Filter off the quaternary ammonium salt precipitate.
-
Concentrate the filtrate.[2]
-
Redissolve in diethyl ether and wash with 5%
and brine.
-
-
Purification: The resulting
-bromo ketone is often unstable on silica gel. Recrystallization from cold ethanol/hexane is preferred over column chromatography.
Critical Control Point: The "Thermal Window"
Do not overheat (>60°C) during this reaction. The branched isobutyl group makes the product prone to elimination (dehydrobromination) to form the
Application Case Study: Thiazole Scaffold Construction
The isovalerophenone derivative is uniquely suited for synthesizing lipophilic kinase inhibitors.
Figure 2: Hantzsch Thiazole Synthesis. The isopropyl group at the 5-position (derived from the isovalerophenone) provides a critical hydrophobic anchor in protein binding pockets.
References
-
ChemicalBook. (n.d.). This compound synthesis and properties. Retrieved from
-
Sigma-Aldrich. (n.d.). This compound Product Specification (CAS 131895-07-3).[3] Retrieved from
-
Organic Syntheses. (2010). General Procedures for Friedel-Crafts Acylation and alpha-Bromination. Adapted from standard protocols for phenacyl bromides. Retrieved from
-
PubChem. (2025).[4][5] Compound Summary: 4'-Bromoacetophenone (CAS 99-90-1).[4][6][7] Retrieved from
-
Siddiqui, S. K., et al. (2014). Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one. (Contextual reference for bromophenyl ketone derivatives in HIV integrase research). Retrieved from
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Crystal structure of 1-(4-bromophenyl)but-3-yn-1-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. p-Bromoacetophenone | C8H7BrO | CID 7466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 1-(4-bromophenyl)-3-methylbutan-2-one (C11H13BrO) [pubchemlite.lcsb.uni.lu]
- 6. 4'-bromoacetophenone [stenutz.eu]
- 7. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]
A Comparative Guide to the Purity Analysis of 1-(4-Bromophenyl)-3-methylbutan-1-one: HPLC vs. UPLC
In the landscape of pharmaceutical development and quality control, the rigorous assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the purity determination of 1-(4-Bromophenyl)-3-methylbutan-1-one, a key intermediate in the synthesis of various pharmaceutical compounds. We will delve into the methodological intricacies, performance metrics, and validation principles that underpin a robust purity analysis, offering a comprehensive resource for researchers, scientists, and drug development professionals.
Introduction: The Criticality of Purity Analysis
This compound is a brominated aromatic ketone whose purity can significantly impact the safety and efficacy of the final drug product. Impurities, which can arise from the synthesis process, degradation, or storage, must be identified and quantified to ensure they remain below acceptable limits. Chromatographic techniques, particularly HPLC, have long been the gold standard for this purpose. However, the advent of UPLC has presented a compelling alternative, promising enhanced speed, resolution, and sensitivity. This guide will objectively compare these two powerful techniques, supported by detailed experimental protocols and data.
The Workhorse: High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture based on their differential distribution between a stationary phase (packed in a column) and a liquid mobile phase. For a semi-polar compound like this compound, reversed-phase HPLC is the most suitable approach.
Causality Behind Experimental Choices in HPLC Method Development
The development of a robust HPLC method is a systematic process. For this compound, the following choices are grounded in established chromatographic principles:
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is the quintessential choice for reversed-phase chromatography due to its hydrophobicity, which provides excellent retention for non-polar to moderately polar compounds like our target analyte. The aromatic ring and the ketone group of the analyte will interact favorably with the C18 stationary phase.
-
Mobile Phase Composition: A mixture of an organic solvent (acetonitrile or methanol) and water is used to elute the analyte. Acetonitrile is often preferred for its lower viscosity and UV transparency. An acidic modifier, such as phosphoric acid or formic acid, is added to the mobile phase to suppress the ionization of any acidic or basic functional groups in the analyte or impurities, leading to sharper peaks and more reproducible retention times.
-
Detection Wavelength: The presence of the bromophenyl chromophore in the molecule allows for sensitive detection using a UV detector. The wavelength of maximum absorbance (λmax) for the analyte should be chosen to ensure the highest sensitivity. For brominated aromatic ketones, this is typically in the range of 240-260 nm.
Detailed HPLC Protocol
This protocol is designed to be a self-validating system, where system suitability tests are performed before each run to ensure the chromatographic system is performing adequately.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | 254 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (1:1 v/v) |
System Suitability Test (SST): Before sample analysis, a standard solution of this compound is injected six times. The following parameters are assessed:
-
Tailing Factor (T): Should be ≤ 2.0 for the main peak.
-
Theoretical Plates (N): Should be ≥ 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: Should be ≤ 2.0%.
The High-Performer: Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent innovation in liquid chromatography that utilizes smaller stationary phase particles (typically sub-2 µm) and higher operating pressures. This results in significant improvements in resolution, sensitivity, and speed of analysis compared to traditional HPLC.[1]
The UPLC Advantage for Purity Analysis
For the purity analysis of this compound, switching to a UPLC method can offer several key benefits:
-
Increased Resolution: The higher efficiency of UPLC columns allows for better separation of closely eluting impurities from the main peak, providing a more accurate purity assessment.
-
Enhanced Sensitivity: Narrower peaks in UPLC lead to a higher signal-to-noise ratio, enabling the detection and quantification of impurities at lower levels.[1]
-
Faster Analysis Times: The shorter column lengths and higher flow rates possible with UPLC can significantly reduce the run time per sample, increasing laboratory throughput.[2]
-
Reduced Solvent Consumption: Shorter run times and lower flow rates (on smaller internal diameter columns) lead to a significant reduction in solvent usage, making UPLC a more environmentally friendly and cost-effective technique.[1]
Comparative UPLC Protocol
The following UPLC method is a direct translation of the HPLC method, demonstrating the potential for method transfer and the expected performance gains.
Instrumentation:
-
UPLC system with a binary or quaternary pump, autosampler, column manager, and a UV-Vis or DAD detector.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 2.1 x 50 mm, 1.7 µm particle size |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 3 minutes |
| Flow Rate | 0.5 mL/min |
| Column Temperature | 40 °C |
| Detection | 254 nm |
| Injection Volume | 2 µL |
| Sample Diluent | Acetonitrile:Water (1:1 v/v) |
Performance Comparison: HPLC vs. UPLC
The following table summarizes the expected performance differences between the HPLC and UPLC methods for the analysis of this compound.
| Parameter | HPLC | UPLC | Advantage |
| Analysis Time | ~ 20 minutes | ~ 5 minutes | UPLC |
| Resolution | Good | Excellent | UPLC |
| Sensitivity (LOD/LOQ) | Standard | ~3-5x Higher | UPLC |
| Solvent Consumption | ~ 20 mL/run | ~ 2.5 mL/run | UPLC |
| System Backpressure | ~ 1500 psi | ~ 8000 psi | HPLC (lower) |
| Instrument Cost | Lower | Higher | HPLC |
Method Validation: Ensuring Trustworthiness
A critical component of any analytical method is its validation, which demonstrates that the procedure is suitable for its intended purpose. The validation of the purity method for this compound should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.
Key Validation Parameters
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. This is typically demonstrated by analyzing a spiked sample containing known impurities.
-
Linearity: The ability of the method to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used to establish linearity.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Conclusion and Recommendations
Both HPLC and UPLC are powerful and reliable techniques for the purity analysis of this compound. The choice between the two will largely depend on the specific needs of the laboratory.
-
HPLC remains a robust and cost-effective workhorse for routine quality control where high throughput is not a primary concern. Its lower operating pressures also contribute to longer column lifetimes.
-
UPLC is the superior choice for research and development, high-throughput screening, and when the highest levels of resolution and sensitivity are required to detect and quantify trace-level impurities. The significant reduction in analysis time and solvent consumption can lead to long-term cost savings and increased laboratory efficiency.[1][2]
For laboratories looking to modernize their analytical capabilities and improve productivity, transitioning from HPLC to UPLC for the purity analysis of this compound is a scientifically sound and economically advantageous decision.
References
-
Alispharm. (2023, October 11). UPLC vs HPLC: what is the difference? Retrieved from [Link]
- Chawla, G., & Ranjan, C. (2016). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 9(10), 1631-1639.
-
International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. Retrieved from [Link]
- United States Pharmacopeia. (2023). General Chapter <621> Chromatography. In United States Pharmacopeia and National Formulary (USP-NF).
-
SIELC Technologies. (n.d.). Separation of 1-Butanone, 1-(4-bromophenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
